molecular formula C6H12ClNO3 B2628799 (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride CAS No. 2402789-34-6

(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride

Cat. No. B2628799
M. Wt: 181.62
InChI Key: MMISJFDWEWITOU-TYSVMGFPSA-N
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Description

“(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride” is a chemical compound with the CAS Number: 2375249-63-9 . It has a molecular weight of 179.65 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2.ClH/c9-5-4-8-7 (6 (5)10)2-1-3-7;/h5-6,8-10H,1-4H2;1H/t5-,6-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride” is a powder that is stored at room temperature . The compound’s molecular weight is 179.65 .

Scientific Research Applications

Drug Discovery and Synthesis

  • Multifunctional Modules for Drug Discovery: Thia/oxa-azaspiro[3.4]octanes, closely related to the compound , are synthesized to act as multifunctional, structurally diverse modules for drug discovery. This includes enantioselective approaches to these spirocycles (Li, Rogers-Evans, & Carreira, 2013).

Synthesis Methods and Chemical Reactions

  • Synthesis of Related Compounds: The synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, which involves reactions similar to those needed for the compound of interest, demonstrates complex processes in forming azaspirocycles (Mandzhulo et al., 2016).
  • Electrophilic Amination Processes: The use of 1-oxa-2-azaspiro[2.5]octane in electrophilic amination of C-H-acidic compounds, illustrating its role in introducing amino groups to complex molecular structures (Andreae et al., 1992).
  • Efficient Synthesis Techniques: A four-step process for synthesizing 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, showing the intricacies of forming related spirocyclic compounds (Connolly et al., 2010).

Structural and Conformational Analysis

  • NMR Spectroscopy in Analysis: Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, which are structurally similar, using NMR spectroscopy to determine configurations and preferred conformations (Montalvo-González & Ariza-Castolo, 2012).

Biological Activity and Therapeutic Potential

  • Anti-tumor and Anti-angiogenic Activity: Investigation into new azaspiro bicyclic hydantoin derivatives, closely related to the compound of interest, for their potential anti-tumor and anti-angiogenic activities, highlighting the broader applicability of such compounds in medicinal chemistry (Basappa et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

(7R,8R)-5-oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-1-10-6(5(4)9)2-7-3-6;/h4-5,7-9H,1-3H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMISJFDWEWITOU-TYSVMGFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2(O1)CNC2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2(O1)CNC2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride

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